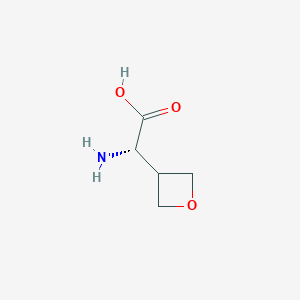
1-Ethynyl-3-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-(methylsulfanyl)benzene is an aromatic compound belonging to the thiol family. It has the molecular formula C9H8S and a molecular weight of 148.23 g/mol . This compound exhibits unique properties that have stimulated scientific research in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction . This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of triethylamine as a base and toluene as a solvent, with the reaction temperature maintained around 60-80°C .
Industrial Production Methods: Industrial production of this compound often involves scaling up the Sonogashira coupling reaction. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using and a .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like or in the presence of as a catalyst.
Oxidation: or in an organic solvent.
Reduction: with a under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-(methylsulfanyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylsulfanyl group can engage in hydrogen bonding and van der Waals interactions . These interactions influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethynyl-4-(methylsulfanyl)benzene
- 1-Ethynyl-2-(methylsulfanyl)benzene
- 1-Ethynyl-3-(ethylsulfanyl)benzene
Uniqueness: 1-Ethynyl-3-(methylsulfanyl)benzene is unique due to the specific positioning of the ethynyl and methylsulfanyl groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from its isomers and analogs .
Eigenschaften
IUPAC Name |
1-ethynyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFUCHVWOPTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441648 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210905-75-2 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)



![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)


